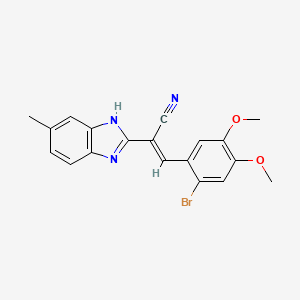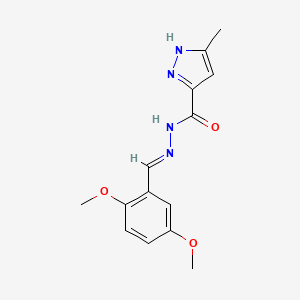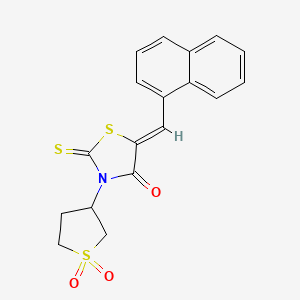
3-(2-bromo-4,5-dimethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Übersicht
Beschreibung
3-(2-bromo-4,5-dimethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as BRD-K75571089, is a small molecule compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods and has shown promising results in several studies.
Wirkmechanismus
The mechanism of action of 3-(2-bromo-4,5-dimethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile9 is not fully understood. However, it has been reported to inhibit the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 has been reported to be overexpressed in various cancer types, and its inhibition has been proposed as a potential therapeutic strategy. Additionally, 3-(2-bromo-4,5-dimethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile9 has been reported to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation.
Biochemical and Physiological Effects
3-(2-bromo-4,5-dimethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile9 has been reported to have several biochemical and physiological effects. It has been reported to induce apoptosis in various cancer cell lines, which is a programmed cell death process that is important for the removal of damaged or unwanted cells. Additionally, this compound has been reported to inhibit the migration and invasion of cancer cells, which is important for the prevention of metastasis. 3-(2-bromo-4,5-dimethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile9 has also been reported to have anti-inflammatory effects, as it has shown inhibitory effects on the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-bromo-4,5-dimethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile9 has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in various research applications, which makes it a potential candidate for further studies. Additionally, this compound has been reported to have low toxicity, which is important for the safety of lab experiments. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to fully understand its effects. Additionally, the synthesis of this compound can be challenging, which can limit its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-(2-bromo-4,5-dimethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile9. One of the directions is to further investigate its potential as an inhibitor of CK2, as this protein kinase is involved in various cellular processes and its inhibition has been proposed as a potential therapeutic strategy for cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which can help in the design of experiments to fully understand its effects. Furthermore, the potential of this compound as an anti-inflammatory agent should be further investigated, as inflammation is involved in various diseases. Finally, the synthesis of this compound should be optimized to improve its availability for lab experiments.
Wissenschaftliche Forschungsanwendungen
3-(2-bromo-4,5-dimethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile9 has been used in several scientific research applications. It has been reported to have potential use as an inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been reported to have potential use in the treatment of cancer, as it has shown cytotoxic effects against various cancer cell lines. Additionally, 3-(2-bromo-4,5-dimethoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile9 has been reported to have potential use as an anti-inflammatory agent, as it has shown inhibitory effects on the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c1-11-4-5-15-16(6-11)23-19(22-15)13(10-21)7-12-8-17(24-2)18(25-3)9-14(12)20/h4-9H,1-3H3,(H,22,23)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWJDSZZWRQJJL-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3Br)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=C(C=C3Br)OC)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B3896284.png)
![3-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B3896288.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3896293.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3896300.png)


![5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3896323.png)
![N-[1-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B3896327.png)

![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3896362.png)

![2-cyano-3-[4-(dimethylamino)phenyl]-N-(1-phenylethyl)acrylamide](/img/structure/B3896371.png)

![8-ethoxy-4,4-dimethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3896374.png)